1-Decylpyridinium chloride
Overview
Description
1-Decylpyridinium chloride is a quaternary ammonium compound with the molecular formula C15H26ClN. It is a cationic surfactant known for its antimicrobial properties. This compound is commonly used in various applications, including as a disinfectant and in personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decylpyridinium chloride can be synthesized through the alkylation of pyridine with decyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where pyridine and decyl chloride are combined in the presence of a base. The reaction mixture is heated to reflux, and the product is purified through crystallization or distillation to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 1-Decylpyridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield decylpyridinium hydroxide.
Oxidation and Reduction: The products vary based on the specific reagents and conditions employed.
Scientific Research Applications
1-Decylpyridinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: The compound is employed in biological research for its antimicrobial properties, making it useful in studies involving bacterial and fungal inhibition.
Medicine: It is used in the formulation of antiseptic and disinfectant products, contributing to its role in infection control and hygiene.
Industry: The compound is utilized in the production of personal care products, such as mouthwashes and shampoos, due to its ability to reduce microbial growth.
Mechanism of Action
1-Decylpyridinium chloride exerts its effects primarily through its interaction with microbial cell membranes. The cationic nature of the compound allows it to bind to the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This results in leakage of cellular contents and ultimately cell death. The compound targets various pathways involved in maintaining cell membrane structure and function.
Comparison with Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with a longer alkyl chain, commonly used in oral care products.
Benzalkonium chloride: A widely used disinfectant and antiseptic with similar antimicrobial properties.
Hexadecylpyridinium chloride: Similar to 1-decylpyridinium chloride but with a longer alkyl chain, used in various industrial applications.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-decylpyridin-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N.ClH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUPHPDWOUZDKH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883529 | |
Record name | Pyridinium, 1-decyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-21-8 | |
Record name | Decylpyridinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinium, 1-decyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, 1-decyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridinium, 1-decyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-decylpyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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